REACTION_SMILES
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[CH2:1]([CH3:2])[c:3]1[c:4]([C:12](=[O:13])[OH:14])[c:5]2[c:6]([s:7]1)[cH:8][cH:9][cH:10][cH:11]2.[S:15]([Cl:16])([Cl:17])=[O:18]>>[CH2:1]([CH3:2])[c:3]1[c:4]([C:12](=[O:14])[Cl:17])[c:5]2[c:6]([s:7]1)[cH:8][cH:9][cH:10][cH:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1sc2ccccc2c1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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CCc1sc2ccccc2c1C(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |